molecular formula C20H22ClN3O2S2 B12983453 (Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione hydrochloride

(Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione hydrochloride

Cat. No.: B12983453
M. Wt: 436.0 g/mol
InChI Key: RNEFNOPEPDWDPT-GZLFPKDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione hydrochloride is a complex organic compound with a unique structure that includes a piperazine-2,5-dione core, benzylidene, and thiophen-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione hydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine-2,5-dione core, followed by the introduction of the benzylidene and thiophen-2-yl groups. Common reagents used in these reactions include aldehydes, amines, and thiols. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the benzylidene group can produce benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with desired characteristics, such as conductivity or stability.

Mechanism of Action

The mechanism of action of (Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-((Z)-Benzylidene)-6-((5-((2-(methylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione
  • (Z)-3-((Z)-Benzylidene)-6-((5-((2-(ethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione

Uniqueness

(Z)-3-((Z)-Benzylidene)-6-((5-((2-(dimethylamino)ethyl)thio)thiophen-2-yl)methylene)piperazine-2,5-dione hydrochloride is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, potentially leading to unique applications and properties.

Properties

Molecular Formula

C20H22ClN3O2S2

Molecular Weight

436.0 g/mol

IUPAC Name

(3Z,6Z)-3-benzylidene-6-[[5-[2-(dimethylamino)ethylsulfanyl]thiophen-2-yl]methylidene]piperazine-2,5-dione;hydrochloride

InChI

InChI=1S/C20H21N3O2S2.ClH/c1-23(2)10-11-26-18-9-8-15(27-18)13-17-20(25)21-16(19(24)22-17)12-14-6-4-3-5-7-14;/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H,22,24);1H/b16-12-,17-13-;

InChI Key

RNEFNOPEPDWDPT-GZLFPKDFSA-N

Isomeric SMILES

CN(C)CCSC1=CC=C(S1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2.Cl

Canonical SMILES

CN(C)CCSC1=CC=C(S1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.